3-(Acetyloxy)-2-aminopropanoic acid

Overview

Description

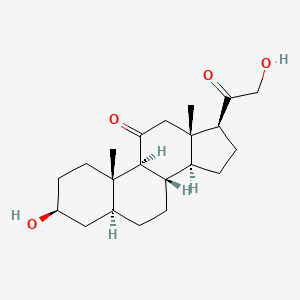

3-(Acetyloxy)-2-aminopropanoic acid is a compound that contains an acetoxy group . The acetoxy group (abbreviated as AcO or OAc; IUPAC name: acetyloxy) is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . It differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of acetic anhydride in the presence of a base with a catalyst such as pyridine . An alcohol is not a particularly strong nucleophile and, when present, more powerful nucleophiles like amines will react with the above-mentioned reagents in preference to the alcohol .Molecular Structure Analysis

The molecular structure of this compound involves an acetoxy group, which is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . As the -oxy suffix implies, it differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .Chemical Reactions Analysis

The acetoxy group in this compound can be used as a protection for an alcohol functionality in a synthetic route . There are several options of introducing an acetoxy functionality in a molecule from an alcohol (in effect protecting the alcohol by acetylation) .Scientific Research Applications

Enantioselective Synthesis

3-(Acetyloxy)-2-aminopropanoic acid derivatives, specifically β-alanine derivatives, have significant applications in enantioselective synthesis. These derivatives can be prepared using electrophilic attack methods, introducing nitrogen through reactions like the Curtius reaction. This process is crucial for synthesizing amino acids that are analogs of aromatic amino acids, contributing to advancements in synthetic chemistry (Arvanitis et al., 1998).

Fluorescent Probing in Yeast and Mammalian Cells

A fluorescent amino acid derivative of this compound, known as Anap, has been developed for genetic incorporation into proteins in yeast and mammalian cells. This derivative serves as a sensitive and local probe for understanding protein structure, molecular interactions, and protein folding. Its incorporation into proteins provides a powerful tool for studying cellular biology and biochemistry (Lee et al., 2009); (Chatterjee et al., 2013).

Production of 3-Hydroxypropanoic Acid

This compound is also pivotal in the production of 3-hydroxypropanoic acid (3-HP), a valuable platform chemical. 3-HP can be derived from renewable resources and is used in the industrial production of various chemicals, including bioplastics. Advances in metabolic engineering and synthetic biology have enhanced the bio-production efficiency of 3-HP (Jers et al., 2019).

Enantiomer Separation

The compound has been used in the enantiomer separation of specific nitriles. The separated enantiomers are critical for synthesizing compounds like GABOB and Carnitine, which have various pharmaceutical applications (Kamal et al., 2007).

Synthesis of Amino Acid Derivatives

This compound is involved in synthesizing various amino acid derivatives, which are significant in the development of pharmaceuticals and other chemical compounds (Cheung & Shoolingin‐Jordan, 1997).

Pharmaceutical Applications

Its derivatives have been used in the synthesis of pharmaceutical compounds, including ASA prodrugs (aspirin derivatives) and other medicinal chemistry applications. These prodrugs show potential in various therapeutic areas, such as pain management and anti-inflammatory treatments (Rolando et al., 2013).

Protein Synthesis and Modification

The compound aids in synthesizing and modifying proteins, contributing to HIV protease inhibitors' development. This is crucial for advancements in HIV treatment and management (Shibata et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and avoid breathing mist or vapors .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as aminocaproic acid, have been found to inhibit plasminogen activators, which have fibrinolytic properties .

Mode of Action

Aminocaproic acid, a compound with a similar structure, has been reported to bind reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis .

Biochemical Pathways

Compounds with similar structures, such as aminocaproic acid, are known to influence the fibrinolytic pathway .

Result of Action

Compounds with similar structures, such as aminocaproic acid, have been reported to reduce fibrinolysis, which can lead to the induction of clotting postoperatively .

Biochemical Analysis

Biochemical Properties

3-(Acetyloxy)-2-aminopropanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids, impacting overall metabolic flux .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in amino acid metabolism and transport, thereby altering cellular metabolic rates and energy production . Additionally, it can impact cell signaling pathways that regulate cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For instance, it could inhibit certain aminotransferases, thereby reducing the rate of amino acid transamination reactions . This inhibition can lead to changes in the levels of specific amino acids and their derivatives, ultimately affecting cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a reduction in its efficacy and potential changes in its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound’s stability can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on amino acid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal metabolic processes and causing cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which play key roles in the synthesis and degradation of amino acids . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of the compound can impact its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it participates in amino acid metabolism and energy production . The specific localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

properties

IUPAC Name |

3-acetyloxy-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXPDPZARILFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863475 | |

| Record name | O-Acetyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4985-36-8, 89417-53-8, 5147-00-2 | |

| Record name | O-Acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC408393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC226230 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-16549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Acetyl-DL-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,8-Trimethyl-4,7,9-trioxo-4,5,6,7,8,9-hexahydropyrimido[5',4':5,6]pyrido[3,4-c][1,2,5]oxadiazol-3-ium-3-olate](/img/structure/B3067108.png)

![2-[(1,1,1-Trimethylammonio)methyl]isoindoline-1,3-dione iodide](/img/structure/B3067119.png)

![2-Phenyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3067123.png)

![4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole](/img/structure/B3067167.png)